molecular formula C13H13NO4 B072568 5-Phthalimidopentanoic acid CAS No. 1147-76-8

5-Phthalimidopentanoic acid

Cat. No.: B072568
CAS No.: 1147-76-8
M. Wt: 247.25 g/mol
InChI Key: VVYAIXIPOVUMQD-UHFFFAOYSA-N
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Description

5-Phthalimidopentanoic acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structures and Bonding : The crystal structures of various phthalimidoaliphatic carboxylic acids, including 5-Phthalimidopentanoic acid, have been studied. These structures often form through hydrogen bonding within the crystals, and the study of these structures can provide insights into molecular interactions and design (Feeder & Jones, 1996).

  • Synthesis Processes : Several studies focus on the synthesis of this compound and its derivatives. For instance, a scaleable "one-pot" preparation from (R)-ornithine has been described, highlighting efficient methods for its production (Bunegar et al., 1998). Another study demonstrates the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, from levulinic acid (Yuan, 2006).

  • Inhibitory Properties in Biochemistry : The compound has been studied for its role as an inhibitor in polyamine biosynthesis, particularly in its interaction with enzymes like ornithine decarboxylase (Abdel-monem et al., 1975). This could have implications for understanding and manipulating biochemical pathways in organisms.

  • Application in Polymer Chemistry : Studies also involve the use of this compound in the synthesis of polymers and related compounds. For instance, it has been used in the synthesis of novel optically active polyamides and polyesters, indicating its utility in creating materials with specific optical properties (Mallakpour & Taghavi, 2008; Mallakpour & Kolahdoozan, 2007).

  • Pharmaceutical Research : The compound and its derivatives have been studied for their potential in medical applications, such as in the development of antifolate drugs for cancer treatment (Rosowsky et al., 1998) and antiviral and antiproliferative activities (Mandić et al., 2020).

  • Drug Delivery Systems : It has been utilized in the development of nanoparticulate carriers for drugs, indicating its potential in enhancing drug delivery and efficacy (Garg et al., 2016).

Mechanism of Action

Target of Action

The primary target of 5-Phthalimidopentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and precursors for a variety of bioactive molecules.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the metabolism of aromatic amino acids

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of aromatic amino acids, given its target of action . These pathways have downstream effects on protein synthesis and the production of various bioactive molecules.

Result of Action

Given its target of action, it is likely to influence the metabolism of aromatic amino acids and potentially affect protein synthesis and the production of various bioactive molecules . .

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYAIXIPOVUMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364928
Record name 5-phthalimidopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-76-8
Record name 5-phthalimidopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 5-phthalimidopentanoic acid in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing modified muramyl dipeptide (MDP) analogs. These analogs are being investigated for their potential immunomodulating activities. [] Researchers replaced the α-carboxylic group of glutamic acid within the MDP structure with a phosphonate moiety, employing this compound in the synthetic process. [] You can find more details about this application in the paper "Synthesis of New Phosphono Desmuramyldipeptide Analogs" available on Semantic Scholar: []

Q2: How is chirality relevant in the synthesis of this compound?

A2: Researchers have developed efficient methods to synthesize both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid starting from ornithine. [, ] This chirality control is crucial as different enantiomers of a molecule can exhibit distinct biological activities. While the provided abstracts [, ] don't delve into specific applications of these enantiomers, it highlights the importance of controlled synthesis for potential pharmaceutical development. For further details on the synthetic procedure, refer to the papers "A short, scaleable synthesis of both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid from ornithine" on Semantic Scholar: [, ]

Q3: Can you describe the crystal structure of this compound?

A3: this compound crystallizes to form carboxylic acid dimers. This dimerization arises from hydrogen bonding between centrosymmetric pairs of molecules within the crystal lattice. [] This structural information provides valuable insights into the solid-state packing and potential intermolecular interactions of this compound. Further details on the crystallographic analysis can be found in the paper "Structures of five ω-phthalimidoaliphatic carboxylic acids" on Semantic Scholar: []

Q4: Is there a way to prepare (R)-2-bromo-5-phthalimidopentanoic acid on a larger scale?

A4: Yes, a scalable "one-pot" synthesis of (R)-2-bromo-5-phthalimidopentanoic acid utilizes readily available (R)-ornithine as a starting material. [] This method leverages a diazotisation process and identifies acetic acid as an effective antifoaming agent. Importantly, the researchers implemented an extractive workup procedure, minimizing operator exposure to the corrosive reaction mixture and reducing manual handling. [] This approach makes the process safer and more amenable to large-scale production. For a detailed protocol, refer to the paper "Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine" on Semantic Scholar: []

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